
2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide
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Overview
Description
2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Acetamide Formation: The chlorinated indole is reacted with 2-methoxybenzylamine in the presence of an acylating agent like acetic anhydride to form the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the acetamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing indole and acetamide moieties, such as 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide, exhibit significant antitumor properties.
- Mechanism of Action : These compounds often function by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival. For example, similar indole derivatives have been shown to inhibit the proliferation of colon and lung cancer cell lines, suggesting a promising avenue for treatment in solid tumors .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can effectively reduce cell viability in various cancer types, including colorectal and breast cancers. In vivo models further support these findings, showing reduced tumor sizes when treated with such compounds .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored through various studies.
- Activity Against Pathogens : Similar acetamide derivatives have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds often falls within a range that indicates significant antimicrobial activity .
- Evaluation Methods : Antimicrobial activity is typically assessed using standard methods such as disk diffusion and broth microdilution assays. These studies indicate that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
Another critical application of this compound lies in its potential as an enzyme inhibitor.
- Target Enzymes : Research has identified that compounds with similar structures can inhibit enzymes critical for disease progression, such as acetylcholinesterase and other metabolic enzymes involved in cancer cell metabolism. This inhibition can lead to altered metabolic pathways that favor reduced tumor growth and enhanced apoptosis in malignant cells .
Summary of Findings
The following table summarizes the key applications of this compound based on current research:
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets in biological systems. The indole core can interact with various enzymes and receptors, modulating their activity. The chlorine and methoxybenzyl groups can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide: Lacks the chlorine atom, which may affect its biological activity.
2-(4-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide: Contains a bromine atom instead of chlorine, which can alter its reactivity and interactions.
2-(4-chloro-1H-indol-1-yl)-N-(2-hydroxybenzyl)acetamide: Has a hydroxy group instead of a methoxy group, potentially affecting its solubility and biological activity.
Uniqueness
The presence of the chlorine atom at the 4-position of the indole ring and the methoxybenzyl group makes 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide unique
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide, and what key reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via a multi-step protocol. Starting materials include 4-chloroindole and 2-methoxybenzylamine, coupled using reagents like dicyclohexylcarbodiimide (DCC) in dichloromethane at 20–80°C. Critical steps involve protecting group strategies (e.g., TBTU-mediated amidation) and purification via silica gel chromatography. Reaction optimization focuses on controlling temperature (±5°C) to minimize side products .
Q. How is structural characterization performed to confirm the identity of this compound?
- Methodological Answer : Characterization employs:
- NMR spectroscopy : 1H and 13C NMR in DMSO-d6 to verify indole, methoxy, and acetamide moieties (e.g., indole H-3 at δ 7.2–7.4 ppm, methoxy at δ 3.8 ppm).
- HRMS : To confirm molecular formula (C17H15ClN2O2, MW 314.77).
- X-ray crystallography (if crystalline): Resolves bond angles and substituent orientation .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screens include:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM.
- Enzyme inhibition : Cyclooxygenase (COX-1/2) assays to assess anti-inflammatory potential.
- Dose-response curves : IC50 determination with triplicate replicates to ensure reproducibility .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer : Stability is tested via:
- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24h, followed by HPLC analysis.
- Plasma stability : Incubate with human plasma (37°C, 1h), quench with acetonitrile, and quantify parent compound via LC-MS .
Q. What computational tools predict its physicochemical properties and drug-likeness?
- Methodological Answer : Use SwissADME or Molinspiration to calculate:
- LogP : Predicted ~3.2 (moderate lipophilicity).
- H-bond acceptors/donors : 4/1, indicating potential blood-brain barrier penetration.
- Rule of Five violations : None expected, supporting oral bioavailability .
Advanced Research Questions
Q. How does the chloro-substitution at the indole 4-position influence bioactivity compared to other halogenated analogs?
- Methodological Answer : Comparative SAR studies show:
- Chlorine vs. fluorine : Chloro derivatives exhibit higher cytotoxicity (e.g., IC50 8.2 μM vs. 12.5 μM for fluoro analogs) due to enhanced electron-withdrawing effects and DNA intercalation.
- Positional effects : 4-Cl substitution improves metabolic stability over 5-Cl (t1/2 4.5h vs. 2.1h in microsomes) .
Q. What experimental strategies resolve contradictions in reported cytotoxic activities across studies?
- Methodological Answer : Address discrepancies by:
- Standardizing assays : Use identical cell lines (e.g., NCI-60 panel), seeding density, and incubation times.
- Batch variability control : Synthesize compound in triplicate to confirm purity (>95% via HPLC).
- Mechanistic follow-up : Compare apoptosis markers (caspase-3 activation) and DNA damage (γ-H2AX foci) to validate mode of action .
Q. How can researchers optimize the pharmacokinetic profile of this compound?
- Methodological Answer : Strategies include:
- Prodrug design : Introduce ester moieties to enhance solubility (e.g., phosphate prodrugs).
- Metabolic blocking : Replace labile methoxy groups with trifluoromethoxy to reduce CYP450-mediated oxidation.
- Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to prolong half-life .
Q. What advanced techniques elucidate its binding interactions with Bcl-2/Mcl-1 anti-apoptotic proteins?
- Methodological Answer : Employ:
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to recombinant Bcl-2.
- Molecular docking (AutoDock Vina) : Simulate binding poses in the BH3 domain (ΔG ≈ -9.2 kcal/mol).
- ITC (Isothermal Titration Calorimetry) : Validate enthalpic contributions to binding .
Q. How does the compound’s selectivity for cancer cells over normal cells correlate with its multi-target effects?
Properties
Molecular Formula |
C18H17ClN2O2 |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-17-8-3-2-5-13(17)11-20-18(22)12-21-10-9-14-15(19)6-4-7-16(14)21/h2-10H,11-12H2,1H3,(H,20,22) |
InChI Key |
ZOLUOEPNQGMWAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
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